

Application Notes: Assessing Cell Viability Following Frentizole Treatment

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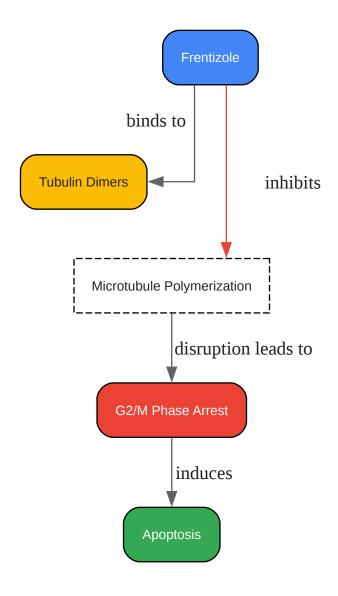
Introduction

Frentizole is an immunosuppressive agent that has demonstrated potent antitumor activity.[1] [2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] These application notes provide detailed protocols for assessing the effects of **Frentizole** on cancer cell viability using common colorimetric and fluorometric assays. The provided methodologies are tailored for researchers in oncology, drug discovery, and related fields.

Mechanism of Action: Tubulin Inhibition

Frentizole exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][3] By binding to tubulin, **Frentizole** prevents its polymerization into microtubules. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] Ultimately, this sustained cell cycle arrest initiates the intrinsic apoptotic pathway, resulting in programmed cell death.





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Caption: Frentizole's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported antiproliferative activity of **Frentizole** against various cancer cell lines as determined by the MTT assay after 72 hours of treatment.

Table 1: IC50 Values of Frentizole on Human Cancer Cell Lines[1]



Cell Line	Cancer Type	IC50 (μM)
HeLa	Cervical Carcinoma	> 10
U87 MG	Glioblastoma	7.33
A172	Glioblastoma	> 10

Table 2: Antiproliferative Activity of **Frentizole** Analogs (Selected) on HeLa Cells[1]

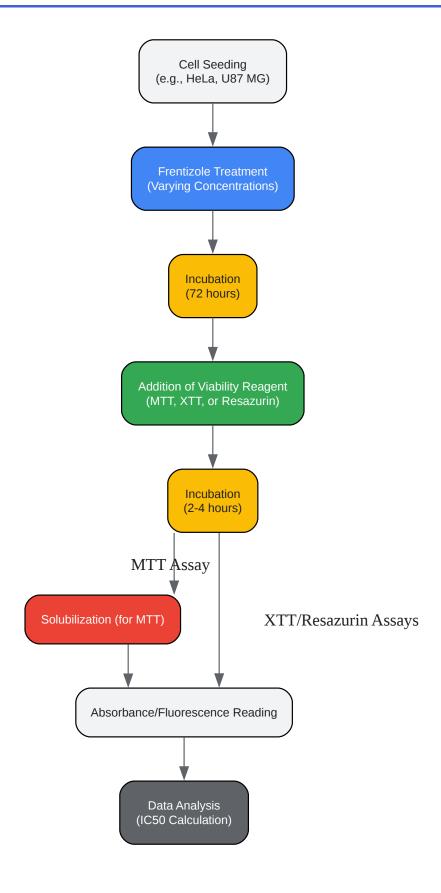
Compound	Modification	% Inhibition at 10 μΜ	IC50 (μM)
Frentizole	-	< 40	> 10
Analog 1	Phenylurea derivative	> 40	1.52
Analog 2	Phenylurea derivative	> 40	2.15

Experimental Protocols

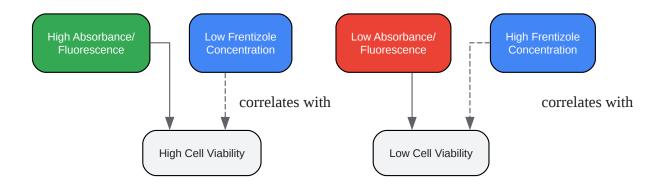
This section provides detailed protocols for assessing cell viability following **Frentizole** treatment. The MTT assay is presented as the primary method, with notes on adapting for XTT and Resazurin assays.

Experimental Workflow









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References

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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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